2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[[8-ethyl-2-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4OS/c1-2-28-14-12-23(13-15-28)26-21(17-8-10-18(24)11-9-17)22(27-23)30-16-20(29)25-19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPPBOBXYMTJRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide , with the CAS number 1184972-68-6 , belongs to a class of spiro compounds that exhibit diverse biological activities. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 454.6 g/mol . The compound features a triazaspiro core linked to an ethyl and a fluorophenyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₂₇FN₄O₂S |
| Molecular Weight | 454.6 g/mol |
| CAS Number | 1184972-68-6 |
Anticancer Properties
Research has indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including glioma and breast cancer cells. The mechanism involves the inhibition of cell proliferation and induction of apoptosis through multiple pathways, including the modulation of apoptotic proteins and cell cycle regulators .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Similar triazaspiro compounds have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating moderate to high inhibitory effects . The presence of the sulfur atom in its structure may enhance its interaction with microbial enzymes.
Neuroleptic Potential
The compound's structural similarity to known neuroleptics suggests potential antipsychotic activity. Research on related compounds has indicated their ability to act as dopamine receptor antagonists, which could be beneficial in treating disorders like schizophrenia.
The biological activity of This compound is likely mediated through several mechanisms:
- Receptor Binding : Interaction with neurotransmitter receptors (e.g., dopamine receptors) influencing signaling pathways.
- Enzyme Inhibition : Potential inhibition of enzymes involved in cell proliferation or microbial metabolism.
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
Case Studies and Research Findings
A study involving various triazaspiro compounds highlighted their efficacy against specific cancer cell lines. For example, compound variants demonstrated IC50 values ranging from 10 µM to 25 µM against glioma cells, indicating promising anticancer potential .
Another investigation focused on the antimicrobial properties of related compounds showed effective inhibition against Candida albicans, further supporting the antimicrobial hypothesis for This compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The target compound belongs to a class of spirocyclic triazaspiro[4.5]deca derivatives with thioacetamide linkages. Key structural variations among analogs include substituents on the spirocyclic core, aromatic rings, and acetamide groups, which modulate bioactivity and physicochemical properties.
Table 1: Comparative Analysis of Structural Features and Properties
Key Observations :
- Electron-Withdrawing Groups (e.g., F, Cl, Br) : Improve target affinity via halogen bonding (e.g., 4-fluorophenyl in the target vs. 4-bromophenyl in analog ).
- Alkyl vs. Aryl Substituents : Ethyl/methyl groups at position 8 influence metabolic stability. Ethyl groups may reduce hepatic clearance compared to methyl .
- Acetamide Modifications : Polar groups (e.g., methoxy in ) enhance solubility, while halogenated aryl groups (e.g., 3-chloro-2-methylphenyl in ) increase membrane permeability.
Anticancer Activity:
Comparative studies suggest:
- Fluorine Substitution: The 4-fluorophenyl group in the target compound may enhance DNA topoisomerase inhibition compared to non-fluorinated analogs .
- Thioether Linkage : Critical for maintaining conformational rigidity; replacement with ether or methylene groups reduces potency .
Antimicrobial Activity:
Analog (3-chloro-2-methylphenyl) shows broad-spectrum antimicrobial activity, likely due to increased lipophilicity enabling bacterial membrane disruption .
Kinase Inhibition:
The 4-chlorophenyl variant demonstrates selective inhibition of tyrosine kinases (e.g., EGFR), attributed to optimal steric fit in the ATP-binding pocket.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
